molecular formula C15H16N2O B097132 Phenylalanine anilide CAS No. 15423-54-8

Phenylalanine anilide

Cat. No. B097132
CAS RN: 15423-54-8
M. Wt: 240.3 g/mol
InChI Key: DSPLSFBRERHHIN-AWEZNQCLSA-N
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Description

Phenylalanine anilide is a compound derived from phenylalanine, an essential α-amino acid, and anilide, a class of organic compounds . Phenylalanine can be viewed as a benzyl group substituted for the methyl group of alanine, or a phenyl group in place of a terminal hydrogen of alanine . Anilides are amide derivatives of aniline .


Synthesis Analysis

Phenylalanine ammonia-lyase (PAL) catalyzes the first reaction in the phenylpropanoid pathway leading to the production of phenolic compounds . The cDNA encoding PAL was isolated from Phyllostachys edulis by reverse transcription-polymerase chain reaction (RT-PCR) and by 5′ and 3′ rapid amplification of cDNA ends .


Chemical Reactions Analysis

Phenylalanine ammonia-lyase (PAL) catalyzes the first reaction in the phenylpropanoid pathway leading to the production of phenolic compounds . Aniline, also known as phenylamine, reacts with acyl chlorides and carboxylic anhydrides to form anilides .

Scientific Research Applications

Electrochemical Sensors and Biosensors

Phenylalanine is crucial for human health, but its accumulation due to phenylketonuria can be dangerous. Electrochemical sensors and biosensors have been developed for detecting phenylalanine levels, providing critical health information. These sensors use sensitive materials to improve selectivity and sensitivity, aiding in the monitoring of phenylalanine concentrations in biological fluids (Dinu & Apetrei, 2020).

Biosynthesis and Metabolic Fate in Plants

In conifer trees, phenylalanine plays a central role in the biosynthesis of phenylpropanoids, crucial for plant growth, reproduction, and defense. The metabolism of phenylalanine in trees is linked to carbon channeling from photosynthesis to phenylpropanoid biosynthesis, impacting wood formation and biotic interactions (Pascual et al., 2016).

Improving L-Phenylalanine Production

In an effort to enhance L-Phenylalanine production, a study identified key enzymes in E. coli's phenylalanine biosynthesis pathway. This quantitative approach provides a method to improve yields of phenylalanine for food and medicinal applications (Ding et al., 2016).

Enantioselectivity in Polymers

Studies have focused on the development of network copolymers imprinted with L-phenylalanine anilide for chiral separation, demonstrating the influence of polymer morphology on binding and selectivity. This has applications in analytical chemistry, particularly in separating enantiomers (Sellergren & Shea, 1993).

Molecular Imprinting Techniques

Molecular imprinting procedures based on electrostatic and hydrogen bonding interactions have been developed, yielding polymers highly selective for L-phenylalanine anilide. This advancement has applications in chromatography, enhancing the chiral separation factor and binding capacity (Sellergren, 1989).

Ribonucleotide Reductase Study

An aniline-based amino acid was used as a mechanistic probe for redox-active tyrosines, providing insights into proton and electron transfer events during oxidation in biological systems. This study enhances understanding of ribonucleotide reductase's role in DNA synthesis and repair (Chang et al., 2004).

Safety And Hazards

Aniline, a component of Phenylalanine anilide, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is flammable and has acute oral, dermal, and inhalation toxicity . It can cause serious eye damage, skin sensitization, genetic defects, and cancer .

Future Directions

Recent studies have focused on the formation, structural properties, and performance of RAFT polymerized L-phenylalanine anilide molecularly imprinted polymers . These studies aim to achieve more homogeneous MIP monolithic structures . Future research may continue to explore the potential applications of these structures in various fields .

properties

IUPAC Name

(2S)-2-amino-N,3-diphenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c16-14(11-12-7-3-1-4-8-12)15(18)17-13-9-5-2-6-10-13/h1-10,14H,11,16H2,(H,17,18)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPLSFBRERHHIN-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50165572
Record name Phenylalanine anilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50165572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenylalanine anilide

CAS RN

15423-54-8
Record name Phenylalanine anilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015423548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenylalanine anilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50165572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
613
Citations
Y Chen, M Kele, P Sajonz, B Sellergren… - Analytical …, 1999 - ACS Publications
… In a previous study, the separation of d- and l-phenylalanine anilide (PA) enantiomers was chosen to evaluate an l-phenylalanine anilide (l-PA) imprinted stationary phase. The …
Number of citations: 136 pubs.acs.org
MR Halhalli, B Sellergren - Polymer Chemistry, 2015 - pubs.rsc.org
… control by α-cyanobenzyldithiobenzoate was employed during the synthesis of a poly(methacrylic acid-co-ethylene glycol dimethacrylate) conventional MIP for L-phenylalanine anilide. …
Number of citations: 17 pubs.rsc.org
GD Olsson, BCG Karlsson, S Shoravi… - Journal of Molecular …, 2012 - Wiley Online Library
A series of molecular dynamics simulations of prepolymerization mixtures for phenylalanine anilide imprinted co‐(ethylene glycol dimethacrylate‐methacrylic acid) molecularly …
Number of citations: 44 onlinelibrary.wiley.com
GD Olsson, BCG Karlsson, JG Wiklander, IA Nicholls - 2010 - swepub.kb.se
… Phenylalanine anilide (PA) is a molecule that has been extensively used as a template in a series of seminal molecular imprinting studies.3-5 In an effort to elucidate the origin to the …
Number of citations: 2 swepub.kb.se
DJ O'Shannessy, B Ekberg, LI Andersson… - … of Chromatography A, 1989 - Elsevier
… either 5 (A) or 100 fig (B) of each of the enantiomers of phenylalanine anilide. Boc-L-Phenylalanine … of phenylalanine anilide. Polymer 1, prepared in the absence of print molecule, and …
Number of citations: 120 www.sciencedirect.com
J Matsui, T Kato, T Takeuchi, M Suzuki… - Analytical …, 1993 - ACS Publications
… In this study, diaminonaphthalene and phenylalanine anilide were used as model template … of phenylalanine anilide. The results showed that the original template compounds were …
Number of citations: 368 pubs.acs.org
EG Breitholle, CH Stammer - The Journal of Organic Chemistry, 1976 - ACS Publications
TV-acyl group led, of course, tohydrolysis of the resulting enamine giving the-keto acid. Clearly, if 1 could be prepared such that the N-acyl group were removable under nonhydrolytic …
Number of citations: 48 pubs.acs.org
B Sellergren - Die Makromolekulare Chemie: Macromolecular …, 1989 - Wiley Online Library
… for complexing of L-phenylalanine anilide. The polymerization … the template (L-phenylalanine anilide) prior to polymerization … for the binding of Lphenylalanine anilide to the sites of an …
Number of citations: 202 onlinelibrary.wiley.com
LI Andersson, A Miyabayashi, DJ O'Shannessy… - … of Chromatography A, 1990 - Elsevier
… The column resolved the enantiomers of phenylalanine anilide as detected by … of phenylalanine anilide. The calibration graphs obtained for the UV absorption of phenylalanine anilide …
Number of citations: 105 www.sciencedirect.com
DJ O'Shannessy, B Ekberg, K Mosbach - Analytical Biochemistry, 1989 - Elsevier
… The print molecule chosen for these studies was phenylalanine anilide since the … for the enantiomers of phenylalanine anilide than do polymers prepared using thermal decomposition …
Number of citations: 249 www.sciencedirect.com

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